Ethyl 4-benzoyl-1-piperidinecarboxylate
Description
Ethyl 4-benzoyl-1-piperidinecarboxylate is a piperidine-derived compound featuring a benzoyl group at the 4-position of the piperidine ring and an ethyl carboxylate moiety at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, acting as scaffolds for bioactive molecules with antimicrobial, antitumor, and neurological activities . The ethyl carboxylate group enhances solubility, while the benzoyl substituent may influence binding affinity in biological targets.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 4-benzoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)16-10-8-13(9-11-16)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
YDMOICBWRBZZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of piperidinecarboxylates are highly dependent on substituent type and position. Below is a comparative analysis of ethyl 4-benzoyl-1-piperidinecarboxylate and related compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Position : Ethyl 1-benzoylpiperidine-4-carboxylate and the target compound (this compound) are positional isomers. The benzoyl group’s placement (1- vs. 4-position) may alter steric effects and electronic distribution, impacting solubility or receptor binding.
Physicochemical Properties
- Solubility : Ethyl carboxylate groups generally improve water solubility, whereas benzoyl or benzyl moieties increase lipophilicity, affecting membrane permeability .
- Stability : Compounds with electron-withdrawing groups (e.g., sulfonyl ) may exhibit greater chemical stability under acidic/basic conditions compared to benzoyl derivatives.
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